ethyl [1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate
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Overview
Description
Ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate is a complex organic compound that belongs to the family of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole core, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
The synthesis of ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the Fischer indole synthesis, which is a well-known method for constructing indole rings . The reaction conditions often involve the use of hydrazines and ketones under acidic conditions to form the indole core . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient reaction conditions to produce the compound in larger quantities .
Chemical Reactions Analysis
Ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate has been studied for various scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The indole core allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity . This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A well-known psychedelic compound.
The uniqueness of ethyl 2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]acetate lies in its specific structural features, such as the benzyl and phenylsulfanyl groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H23NO2S |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-(1-benzyl-3-phenylsulfanylindol-2-yl)acetate |
InChI |
InChI=1S/C25H23NO2S/c1-2-28-24(27)17-23-25(29-20-13-7-4-8-14-20)21-15-9-10-16-22(21)26(23)18-19-11-5-3-6-12-19/h3-16H,2,17-18H2,1H3 |
InChI Key |
JHVLDZQFFBLXFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
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